molecular formula C10H13BrO B3116609 4-(3-Bromophenyl)butan-1-ol CAS No. 218153-01-6

4-(3-Bromophenyl)butan-1-ol

Cat. No.: B3116609
CAS No.: 218153-01-6
M. Wt: 229.11 g/mol
InChI Key: RUJHXULZDUAFOT-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)butan-1-ol is an organic compound with the molecular formula C10H13BrO and a molecular weight of 229.12 g/mol It is a brominated phenyl derivative of butanol, characterized by the presence of a bromine atom on the phenyl ring and a hydroxyl group on the butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(3-Bromophenyl)butan-1-ol can be synthesized through several methods. One common approach involves the bromination of 4-phenylbutan-1-ol. The reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and reagent concentration, can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenyl)butan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(3-Bromophenyl)butan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)butan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom can enhance the compound’s binding affinity and selectivity for certain biological targets, while the hydroxyl group can participate in hydrogen bonding interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Bromophenyl)butan-1-ol is unique due to the position of the bromine atom, which can influence its reactivity and interaction with biological targets. The meta position of the bromine atom can lead to different electronic and steric effects compared to the para-substituted analog .

Properties

IUPAC Name

4-(3-bromophenyl)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c11-10-6-3-5-9(8-10)4-1-2-7-12/h3,5-6,8,12H,1-2,4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJHXULZDUAFOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A cold (0° C.) solution of 4-(3-bromophenyl)butyric acid (2.85 g, 11.7 mmol) in THF was treated slowly with a solution of B2H6-THF (35 mL), stirred at room temperature for 18 hours, poured into ice/water, basified with 2.5 N NaOH to pH=11 and extracted with CH2Cl2. The extracts were combined, washed with brine, dried over MgSO4 and concentrated in vacuo. Purification of the resultant residue by column chromatography using hexanes/CH2Cl2/MeOH (4/4.5/0.5) as the eluting solvent afforded 4-(3-bromophenyl)butan-1-ol as a colorless oil (1.9 g, 70% yield. m/e (M)+ 228; 1H NMR (400 MHZ, DMSO-d6) δ ppm, 1.3-1.4 (m, 2 H) 1.5-1.6 (m, 2 H), 2.55-2.59 (m, 2 H), 3.3-3.38 (m, 2H), 4.3 (t, J=7.5, 1H), 7.2-7.2 (m, 1 H), 7.3 (t, J=7.5 Hz, 1 H), 7.4-7.4 (m, 1 H), 7.4-7.4 (m, 1 H).
Quantity
2.85 g
Type
reactant
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[Compound]
Name
B2H6 THF
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35 mL
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reactant
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0 (± 1) mol
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ice water
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Synthesis routes and methods II

Procedure details

To a solution of 1-bromo-3-(but-3-en-1-yl)benzene (CA46) (7.51 g, 35.6 mmol) in hexanes (80 mL) was added (1S,5S)-9-borabicyclo[3.3.1]nonane (0.5 M in tetrahydrofuran, 74.7 mL, 37.4 mmol). The reaction was allowed to stir at room temperature overnight. To the resulting clear solution sodium hydroxide (6.0 M, 5.93 mL, 35.6 mmol) was added dropwise. The reaction was placed in an ice water bath and hydrogen peroxide (13.8 mL, 135 mmol) was added. The resulting mixture was then heated to an internal temperature of 50° C. for overnight. The reaction mixture was cooled to room temperature. The biphasic solution was partitioned, and the organic layer was washed with sodium bisulfite, and brine solution. The combined aqueous layers were made basic with saturated sodium carbonate, and extracted with diethyl ether (2×100 mL). The combined organics were dried over magnesium sulfate, filtered, and concentrated. The liquid was loaded on to silica and purified by flash column chromatography using 0-40% ethyl acetate/hexanes as eluent providing the title compound as a clear liquid (7.50 g, 90%): 1H NMR (400 MHz, DMSO-d6) δ 7.40 (t, J=1.9 Hz, 1H), 7.37 (dt, J=7.6, 1.8 Hz, 1H), 7.28-7.17 (m, 2H), 4.39 (t, J=5.2 Hz, 1H), 3.40 (td, J=6.5, 5.2 Hz, 2H), 2.57 (t, J=7.6 Hz, 2H), 1.65-1.51 (m, 2H), 1.49-1.35 (m, 2H); EIMS m/z 228 ([M]+).
Quantity
7.51 g
Type
reactant
Reaction Step One
[Compound]
Name
(1S,5S)-9-borabicyclo[3.3.1]nonane
Quantity
74.7 mL
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
5.93 mL
Type
reactant
Reaction Step Two
Quantity
13.8 mL
Type
reactant
Reaction Step Three
Yield
90%

Synthesis routes and methods III

Procedure details

A solution of 4-(3-bromophenyl)but-3-yn-1-ol (21 g) in ethanol (1000 ml) was hydrogenated over platinum oxide (500 mg) for 4 h. The catalyst was removed by filtration and the filtrate was evaporated to give the title compound (18 g) tlc (SiO2) diethyl ether Rf=0.38.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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